4-Methoxy-3,3-dimethylbutan-1-ol

Description

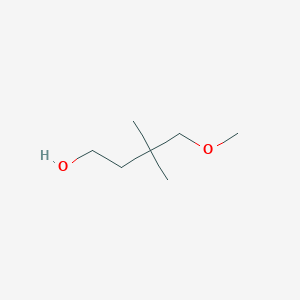

4-Methoxy-3,3-dimethylbutan-1-ol is a branched primary alcohol featuring a methoxy group at the 4th carbon and two methyl groups at the 3rd position. Its molecular formula is C₇H₁₆O₂, combining polar hydroxyl and methoxy groups with hydrophobic methyl substituents.

Properties

IUPAC Name |

4-methoxy-3,3-dimethylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,4-5-8)6-9-3/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYYGVAPDQKWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302772 | |

| Record name | 4-Methoxy-3,3-dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439693-32-0 | |

| Record name | 4-Methoxy-3,3-dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439693-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3,3-dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutan-1-ol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the methoxy group to be introduced into the molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) and strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

4-Methoxy-3,3-dimethylbutan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic effects and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Variants

The following table summarizes key differences between 4-Methoxy-3,3-dimethylbutan-1-ol and related compounds:

Key Observations:

Positional Effects of Substituents: The methoxy group at the 4th carbon (target compound) vs. 3rd (3-Methoxy-3-methylbutan-1-ol) alters polarity and steric hindrance. For example, 4,4-Dimethoxybutan-1-ol () exhibits higher hydrophilicity due to dual methoxy groups . Amino-substituted variants (e.g., 4-Amino-3,3-dimethylbutan-1-ol) introduce basicity, enhancing reactivity in acid-catalyzed reactions compared to methoxy analogs .

Physicochemical Properties: Boiling Points: Methoxy and hydroxyl groups increase boiling points via hydrogen bonding. 4,4-Dimethoxybutan-1-ol likely has a higher boiling point than this compound due to additional polar interactions. Solubility: Amino groups improve water solubility (e.g., 3-Amino-4-methoxy-3-methylbutan-1-ol), whereas methyl groups enhance lipophilicity .

Synthetic Pathways: Methoxy-containing analogs often involve Williamson ether synthesis or acid-catalyzed esterification (e.g., ) . Amino derivatives may require reductive amination or protection strategies (e.g., tert-butyldimethylsilyl protection in ) to prevent side reactions .

Applications: Pharmaceuticals: Amino-alcohols (e.g., 4-Amino-3,3-dimethylbutan-1-ol) are intermediates in drug synthesis, as seen in esomeprazole analogs () . Industrial Solvents: 3-Methoxy-3-methylbutan-1-ol () and 2,3-Dimethylbutan-1-ol () are used in coatings or fragrances .

Safety Profiles: Methoxy-alcohols (e.g., 3-Methoxy-3-methylbutan-1-ol) exhibit corrosion hazards (H314), while amino derivatives pose additional risks due to reactivity (e.g., UN2735 for 4-Amino-3,3-dimethylbutan-1-ol) .

Biological Activity

4-Methoxy-3,3-dimethylbutan-1-ol is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and two methyl groups attached to a butanol backbone. This specific structural arrangement contributes to its distinct chemical properties and reactivity.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets such as enzymes and receptors. The compound's methoxy group allows it to participate in biochemical reactions that may influence metabolic pathways and cellular processes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.

- Receptor Modulation : Interaction with cellular receptors could result in changes to signal transduction pathways, affecting cellular responses to external stimuli.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Effects : Case studies have shown that related compounds can modulate inflammatory responses, indicating potential therapeutic applications in inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects on specific cancer cell lines, suggesting that this compound may have applications in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,3-Dimethylbutanol | Lacks methoxy group | Limited biological activity |

| 4-Methoxybutanol | Methoxy group present but fewer methyls | Moderate antimicrobial effects |

| 4-Methoxy-2,2-dimethylbutanol | Different substitution pattern | Variable cytotoxicity |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various alcohols, including this compound. Results indicated that this compound inhibited the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Research focused on compounds similar to this compound revealed significant reductions in pro-inflammatory cytokines when tested in vitro. This suggests that derivatives of this compound could be effective in managing inflammatory conditions .

Case Study 3: Cytotoxicity in Cancer Cells

In a recent study examining the effects of various alcohols on cancer cell lines, this compound demonstrated notable cytotoxic effects against certain types of cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.